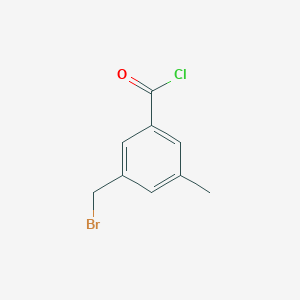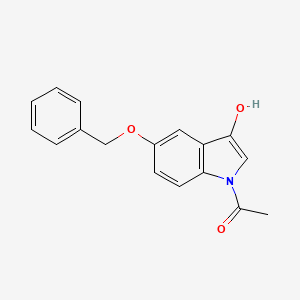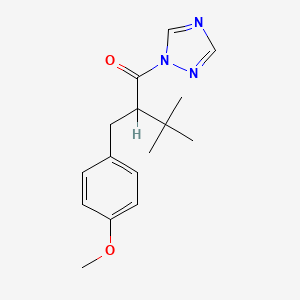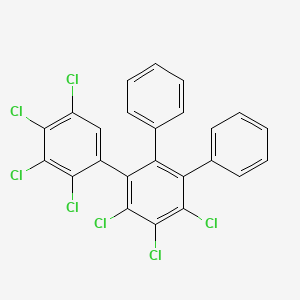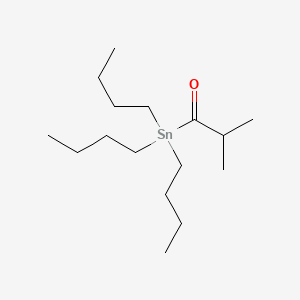
2-Methyl-1-(tributylstannyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(tributylstannyl)propan-1-one is an organotin compound with the molecular formula C16H34OSn. This compound is characterized by the presence of a tributylstannyl group attached to a methylpropanone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 2-Methyl-1-(tributylstannyl)propan-1-one typically involves the reaction of 2-methylpropan-1-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methylpropan-1-one+Tributyltin hydride→this compound
Analyse Des Réactions Chimiques
2-Methyl-1-(tributylstannyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Applications De Recherche Scientifique
2-Methyl-1-(tributylstannyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of pharmacologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(tributylstannyl)propan-1-one involves the formation of a radical intermediate during its reactions. The tributylstannyl group stabilizes the radical intermediate, allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-1-(tributylstannyl)propan-1-one include other organotin compounds such as:
- Tributyltin chloride
- Tributyltin hydride
- 2-Methyl-1-(trimethylstannyl)propan-1-one
These compounds share similar reactivity patterns but differ in their specific applications and properties. This compound is unique due to its specific structure, which imparts distinct reactivity and stability.
Propriétés
Numéro CAS |
104736-12-1 |
|---|---|
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-methyl-1-tributylstannylpropan-1-one |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
UTIJVPGVVZFWKF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
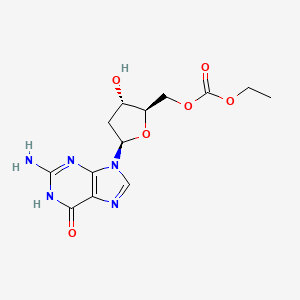
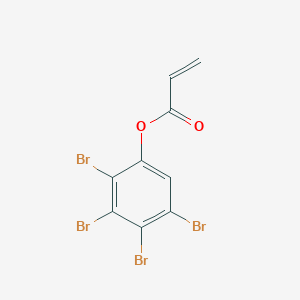
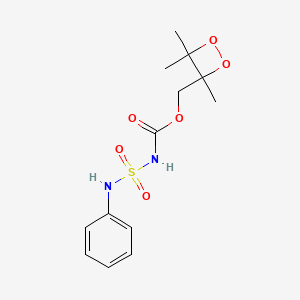
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
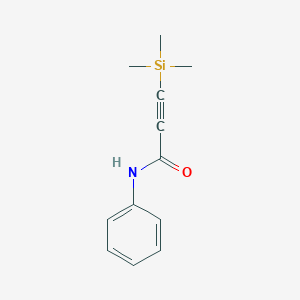
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
